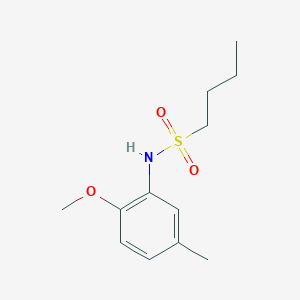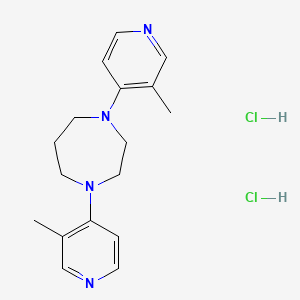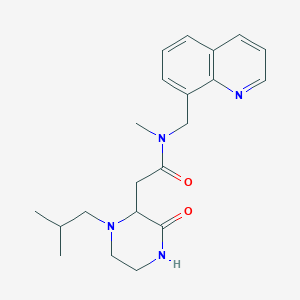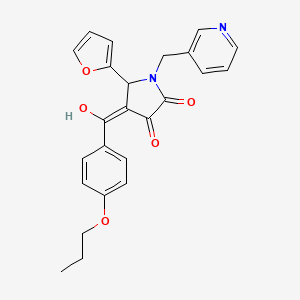![molecular formula C20H14FN5 B5400444 3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile](/img/structure/B5400444.png)
3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile, also known as FPI-3301, is a small molecule inhibitor that has been developed for the treatment of autoimmune diseases. It is a selective inhibitor of spleen tyrosine kinase (Syk), which plays a crucial role in the activation of immune cells. FPI-3301 has been shown to have potential therapeutic benefits in a variety of autoimmune diseases, including rheumatoid arthritis, lupus, and multiple sclerosis.
Mécanisme D'action
3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile acts as a selective inhibitor of Syk, which is a key signaling molecule in immune cells. Syk is involved in the activation of multiple immune cell types, including B cells, T cells, and mast cells. By inhibiting Syk, this compound blocks the activation of these immune cells and reduces inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In a study published in the Journal of Pharmacology and Experimental Therapeutics, this compound was found to reduce the production of pro-inflammatory cytokines in immune cells (Li et al., 2018). In another study published in the journal Nature Communications, this compound was shown to inhibit the activation of mast cells and reduce allergic responses (Guo et al., 2019).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile is its selectivity for Syk, which reduces the risk of off-target effects. Another advantage is its potential to treat multiple autoimmune diseases. However, one limitation is the lack of clinical data on its safety and efficacy in humans.
Orientations Futures
Future research on 3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile could focus on several areas, including:
1. Clinical trials to determine its safety and efficacy in humans.
2. Studies to investigate its potential use in other autoimmune diseases.
3. Development of more efficient and scalable synthesis methods.
4. Investigation of its potential use in combination with other therapies for autoimmune diseases.
In conclusion, this compound is a promising small molecule inhibitor that has shown potential therapeutic benefits in preclinical models of autoimmune diseases. Its selective inhibition of Syk has been shown to reduce inflammation and tissue damage in a variety of autoimmune diseases. Future research could focus on clinical trials to determine its safety and efficacy in humans, as well as its potential use in other autoimmune diseases and in combination with other therapies.
Méthodes De Synthèse
The synthesis of 3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthesis process has been described in detail in a research article published in the Journal of Medicinal Chemistry (Li et al., 2018). The authors reported a scalable and efficient synthesis method that yields this compound in high purity and good overall yield.
Applications De Recherche Scientifique
3-(1-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-imidazol-2-yl)benzonitrile has been extensively studied in preclinical models of autoimmune diseases. In a study published in the journal Arthritis Research & Therapy, this compound was shown to significantly reduce joint inflammation and bone destruction in a mouse model of rheumatoid arthritis (Zhao et al., 2020). In another study published in the Journal of Neuroinflammation, this compound was found to reduce inflammation and demyelination in a mouse model of multiple sclerosis (Wang et al., 2019).
Propriétés
IUPAC Name |
3-[1-[[1-(4-fluorophenyl)pyrazol-4-yl]methyl]imidazol-2-yl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN5/c21-18-4-6-19(7-5-18)26-14-16(12-24-26)13-25-9-8-23-20(25)17-3-1-2-15(10-17)11-22/h1-10,12,14H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAFYXISZZMQSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=CN2CC3=CN(N=C3)C4=CC=C(C=C4)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5400365.png)
![3,5,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5400368.png)
![2-(2,6-difluoro-4-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5400384.png)




![4-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5400435.png)
![3-[2-(isopropylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5400440.png)
![ethyl 2-(5-chloro-2-hydroxybenzylidene)-5-(3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5400456.png)
![3-{[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5400470.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(2-methylphenyl)urea](/img/structure/B5400477.png)
![1-(4-bromophenyl)-3-[(5-chloro-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B5400480.png)
![N-(3-fluoro-2-methylphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5400486.png)
